triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Overview
Description
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base, a sugar moiety, and multiple phosphate groups, making it structurally similar to nucleotides found in DNA and RNA.
Mechanism of Action
Target of Action
The primary target of 06:0 Coenzyme A, also known as hexanoyl coenzyme A, is the enzyme ghrelin O-acyltransferase (GOAT) . This enzyme is involved in the acylation of ghrelin, a hormone that stimulates hunger. Hexanoyl Coenzyme A is the preferred acyl donor substrate for GOAT .
Mode of Action
Hexanoyl Coenzyme A interacts with its target, GOAT, by donating its acyl group. This results in the acylation of ghrelin, which is a necessary step for the activation of this hunger-stimulating hormone .
Biochemical Pathways
Hexanoyl Coenzyme A is involved in the fatty acid metabolism pathway, where it acts as an intermediate . It also plays a role in the synthesis of N-hexanoyl-L-homoserine lactone (HHL) by LuxI homologue RhlI (VsmI) . Furthermore, it acts as a precursor in the biosynthesis of olivetolic acid , a resorcinolic acid precursor in the synthesis of certain phytocannabinoids .
Result of Action
The action of hexanoyl Coenzyme A results in the acylation of ghrelin, which activates this hormone and stimulates hunger . Additionally, its role in the synthesis of HHL and olivetolic acid contributes to quorum sensing (a system of stimulus and response correlated to population density) and the production of certain phytocannabinoids, respectively .
Biochemical Analysis
Biochemical Properties
Hexanoyl Coenzyme A is involved in fatty acid metabolism, acting as an intermediate . It serves as a source of N-acyl chain in the synthesis of N-hexanoyl-L-homoserine lactone (HHL) by LuxI homologue RhlI (VsmI) . This interaction with LuxI homologue RhlI (VsmI) is crucial for the production of HHL, a molecule involved in quorum sensing .
Cellular Effects
The effects of 06:0 Coenzyme A on cells are primarily related to its role in fatty acid metabolism and the synthesis of HHL . By contributing to these processes, hexanoyl Coenzyme A can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, hexanoyl Coenzyme A exerts its effects through its interactions with other biomolecules. It acts as a precursor for the synthesis of olivetolic acid (OLA), a polyketide metabolite . Furthermore, N-hexanoyl-CoA is preferred over N-octanoyl-CoA as an acyl donor substrate by GOAT (ghrelin O-acyltransferase) .
Metabolic Pathways
Hexanoyl Coenzyme A is involved in the metabolic pathway of fatty acid metabolism It might interact with various enzymes or cofactors within this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the sugar moiety, and finally the addition of the phosphate groups. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may produce modified nucleotides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleotide analogs.
Biology
In biological research, this compound can be used to study the mechanisms of DNA and RNA synthesis and repair. It may also be used in the development of new diagnostic tools and therapeutic agents.
Medicine
In medicine, this compound has potential applications in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and biotechnology products.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine triphosphate (GTP): A nucleotide involved in protein synthesis and signal transduction.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis and RNA transcription.
Uniqueness
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is unique due to its specific structural features, such as the presence of the hexanoylsulfanylethylamino group and the multiple phosphate groups
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20?,21+,22+,26-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFXWIYODKXEJ-WSHYHEJESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55N10O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677187 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
916.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-81-0 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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